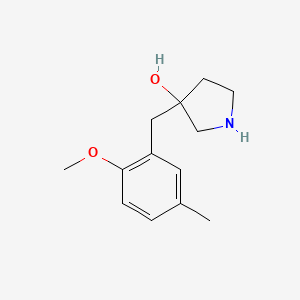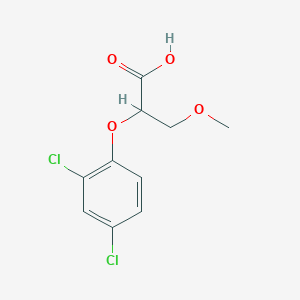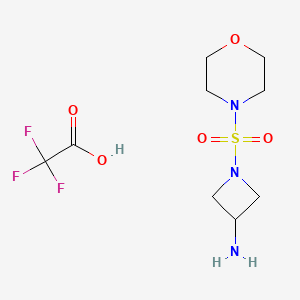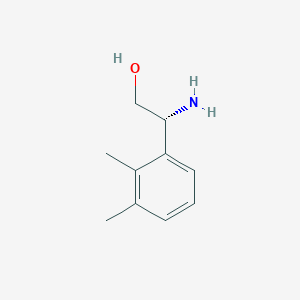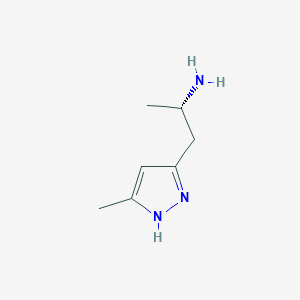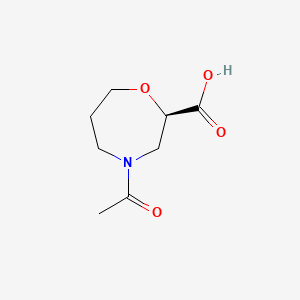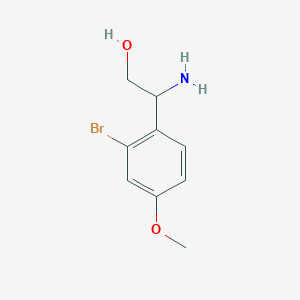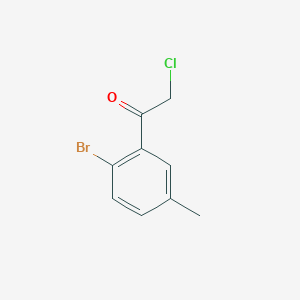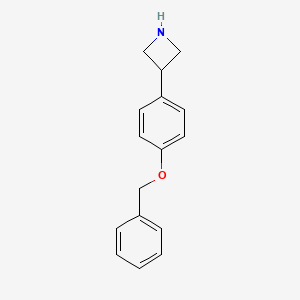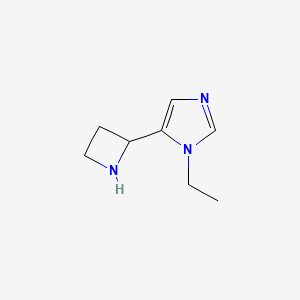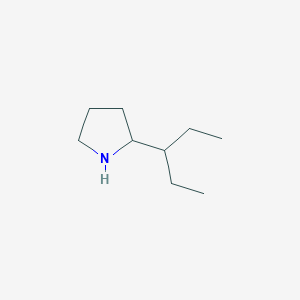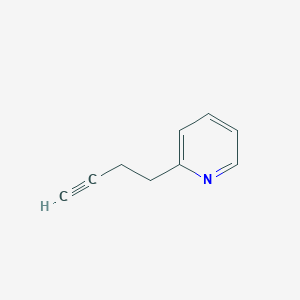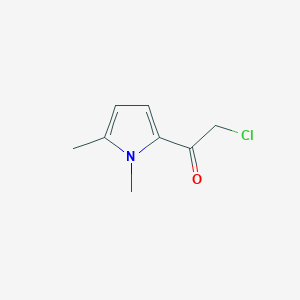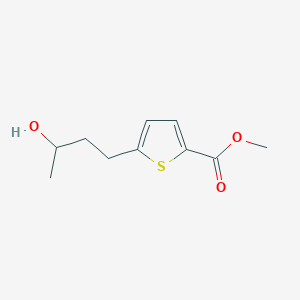
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their biological and chemical properties .
Méthodes De Préparation
The synthesis of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This method is part of a broader category of synthetic routes for thiophene derivatives, which also includes the Gewald, Paal–Knorr, and Fiesselmann reactions . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Analyse Des Réactions Chimiques
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert carbonyl groups to alcohols.
Applications De Recherche Scientifique
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound .
Propriétés
Numéro CAS |
90513-07-8 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
LZWYNUQFMLXYJY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(S1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


